molecular formula C19H17BrO4 B5878386 ethyl 6-bromo-5-ethoxy-2-phenyl-1-benzofuran-3-carboxylate

ethyl 6-bromo-5-ethoxy-2-phenyl-1-benzofuran-3-carboxylate

Cat. No.: B5878386
M. Wt: 389.2 g/mol
InChI Key: OCHZBKPPPOPPOF-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-5-ethoxy-2-phenyl-1-benzofuran-3-carboxylate is a complex organic compound with the molecular formula C19H17BrO4 and a molecular weight of 389.25 g/mol . This compound belongs to the benzofuran family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-5-ethoxy-2-phenyl-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a benzofuran derivative followed by esterification. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) under controlled temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and development rather than large-scale manufacturing. the principles of organic synthesis, such as maintaining purity and yield, are crucial in any industrial setting.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-5-ethoxy-2-phenyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzofuran derivatives, while hydrolysis can produce the corresponding carboxylic acid .

Scientific Research Applications

Ethyl 6-bromo-5-ethoxy-2-phenyl-1-benzofuran-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-bromo-5-ethoxy-2-phenyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its binding affinity and reactivity. The compound can inhibit certain enzymes or receptors by forming stable complexes, thereby modulating biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-bromo-5-methoxy-2-phenyl-1-benzofuran-3-carboxylate
  • Ethyl 6-bromo-5-ethoxy-2-methyl-1-benzofuran-3-carboxylate
  • Ethyl 6-bromo-5-ethoxy-2-phenyl-1-benzofuran-3-carboxylate

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and ethoxy groups enhances its reactivity and potential as a versatile intermediate in organic synthesis .

Properties

IUPAC Name

ethyl 6-bromo-5-ethoxy-2-phenyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrO4/c1-3-22-16-10-13-15(11-14(16)20)24-18(12-8-6-5-7-9-12)17(13)19(21)23-4-2/h5-11H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCHZBKPPPOPPOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)C(=C(O2)C3=CC=CC=C3)C(=O)OCC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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